5-{3-[(3-Bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . This process requires precise control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-BROMOPHENOXY)METHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
- 5-(3-BROMOPHENYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
- 4-BENZYL-5-((4-BROMOPHENOXY)METHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Uniqueness
What sets 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart from similar compounds is its specific substitution pattern on the triazole ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
7167-10-4 |
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Molecular Formula |
C23H20BrN3OS |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-[3-[(3-bromophenoxy)methyl]phenyl]-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20BrN3OS/c1-16(18-8-3-2-4-9-18)27-22(25-26-23(27)29)19-10-5-7-17(13-19)15-28-21-12-6-11-20(24)14-21/h2-14,16H,15H2,1H3,(H,26,29) |
InChI Key |
RBCUBFIBMQFBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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